N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine
Description
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine is a fluorinated nitroaromatic compound characterized by a toluidine backbone substituted with trifluoromethyl, dinitro, and ethyltetrahydrofurfurylamine groups. This structure confers unique physicochemical properties, including high lipophilicity and stability, which are critical for its applications in agrochemicals.
The compound’s furfurylamine moiety (C₅H₇NO) may influence its bioavailability and metabolic pathways compared to simpler alkylamine derivatives. Notably, furfurylamine derivatives are associated with moderate toxicity, including respiratory irritation, though carcinogenicity data are absent .
Properties
CAS No. |
34129-07-2 |
|---|---|
Molecular Formula |
C14H16F3N3O5 |
Molecular Weight |
363.29 g/mol |
IUPAC Name |
N-ethyl-2,6-dinitro-N-(oxolan-2-ylmethyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H16F3N3O5/c1-2-18(8-10-4-3-5-25-10)13-11(19(21)22)6-9(14(15,16)17)7-12(13)20(23)24/h6-7,10H,2-5,8H2,1H3 |
InChI Key |
MONYWWWQBHZMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCO1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the reaction of the intermediate with furfurylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and nitro groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine and related compounds:
Key Comparative Insights :
Structural Variations :
- Alkyl vs. Cyclic Amines : Benfluralin and trifluralin feature linear alkyl chains (butyl/ethyl or dipropyl), whereas the target compound incorporates a tetrahydrofurfurylamine group. This cyclic ether-linked amine likely enhances solubility in organic matrices compared to purely aliphatic analogs .
- Substituent Effects : The trifluoromethyl and dinitro groups are conserved across all compounds, contributing to electron-withdrawing effects that stabilize the aromatic ring and enhance herbicidal activity .
Functional Differences: Application Specificity: Flumetralin’s chloro-fluorobenzyl group confers specificity as a plant growth regulator, while benfluralin and trifluralin target grassy weeds via root inhibition . The furfurylamine group in the target compound may broaden its activity spectrum or alter translocation in plants.
Toxicity and Safety: Benfluralin and trifluralin are classified as environmentally hazardous (Risk Code R50/53) due to aquatic toxicity . Furfurylamine derivatives, while irritants, lack carcinogenicity data, suggesting a possibly improved safety profile compared to chlorinated analogs like flumetralin .
Research Findings and Limitations
- Synthesis Challenges: The synthesis of nitroaromatic amines often involves multi-step reactions with intermediates like tetrachlorophosphazenes or carbazolyldiamines (as seen in ).
- Efficacy Data : Analogous compounds show herbicidal activity at application rates of 0.5–2.0 kg/ha, but the target compound’s efficacy remains unquantified in the provided evidence.
- Ecotoxicology: The environmental impact of furfurylamine-containing herbicides requires further study, particularly regarding soil microbial degradation and non-target organism effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
